
Triethoxyphosphine(trifluoroacetylacetonate)silver(I), 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxyphosphine(trifluoroacetylacetonate)silver(I), with a CAS Number of 783334-85-0, is a yellow solid . It has a molecular formula of C11H19AgF3O5P and a formula weight of 427.10 . This compound is one of numerous organometallic compounds that are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Molecular Structure Analysis
The molecular structure of Triethoxyphosphine(trifluoroacetylacetonate)silver(I) is represented by the formula Ag(CF3COCHCOCH3)P(OCH2CH3)3 . This indicates that the molecule consists of a silver atom (Ag) coordinated to a trifluoroacetylacetonate ligand and a triethoxyphosphine ligand .Physical And Chemical Properties Analysis
Triethoxyphosphine(trifluoroacetylacetonate)silver(I) is a yellow solid . It has a molecular weight of 427.10 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the resources .Scientific Research Applications
Organometallic Chemistry
Triethoxyphosphine(trifluoroacetylacetonate)silver(I) is an organometallic compound . Organometallic compounds are widely used in research due to their unique reactivity and structure. They can act as catalysts, reagents, and precursor materials in various chemical reactions .
Thin Film Deposition
This compound could be used in thin film deposition processes . Thin films are essential in the production of electronic devices, solar cells, and protective coatings. The properties of the compound, such as its volatility and reactivity, could make it suitable for depositing high-quality thin films .
Industrial Chemistry
In industrial chemistry, organometallic compounds like Triethoxyphosphine(trifluoroacetylacetonate)silver(I) can be used in a variety of applications, including the production of polymers, pharmaceuticals, and other chemicals .
LED Manufacturing
The compound could potentially be used in the manufacturing of Light Emitting Diodes (LEDs) . Organometallic compounds are often used in the production of LEDs due to their ability to produce light when an electric current is applied .
Pharmaceutical Applications
Organometallic compounds are increasingly being explored for their potential use in the pharmaceutical industry . Triethoxyphosphine(trifluoroacetylacetonate)silver(I) could potentially be used in the synthesis of new drugs or as a catalyst in drug production .
Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)
Triethoxyphosphine(trifluoroacetylacetonate)silver(I) could be used as a precursor in ALD and CVD processes . These techniques are used to create thin films of materials at the atomic level, which are used in various applications, including semiconductors and nanotechnology .
Safety and Hazards
Triethoxyphosphine(trifluoroacetylacetonate)silver(I) has been associated with certain hazards. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Triethoxyphosphine(trifluoroacetylacetonate)silver(I) is one of numerous organometallic compounds sold by American Elements under the trade name AE Organometallics™ . These compounds have applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . As such, future research and development in these areas could potentially expand the applications of this compound .
Mechanism of Action
Target of Action
Triethoxyphosphine(trifluoroacetylacetonate)silver(I), 98% is a complex organometallic compound As an organometallic compound, it is known to interact with various biological targets, depending on its structure and the nature of the metal center .
Mode of Action
It is known that organometallic compounds can interact with biological targets through various mechanisms, such as coordination to proteins, dna, or other biomolecules .
Biochemical Pathways
Organometallic compounds can influence a variety of biochemical pathways depending on their structure and the nature of the metal center .
Pharmacokinetics
As an organometallic compound, its bioavailability would depend on factors such as its solubility, stability, and the nature of the metal center .
Result of Action
It is known to be a precursor for the chemical vapor deposition of silver films , suggesting that it can undergo decomposition to form silver films under certain conditions .
Action Environment
The action, efficacy, and stability of Triethoxyphosphine(trifluoroacetylacetonate)silver(I), 98% can be influenced by various environmental factors. For instance, its use as a precursor for the chemical vapor deposition of silver films suggests that it can be influenced by factors such as temperature and pressure .
properties
IUPAC Name |
silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P.C5H5F3O2.Ag/c1-4-7-10(8-5-2)9-6-3;1-3(9)2-4(10)5(6,7)8;/h4-6H2,1-3H3;2,10H,1H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXODWWCEMAWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OCC.CC(=O)C=C(C(F)(F)F)O.[Ag] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20AgF3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292701.png)
![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)
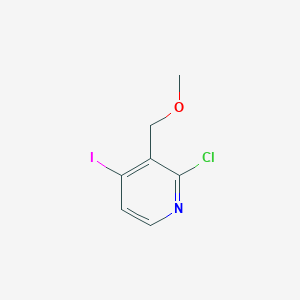
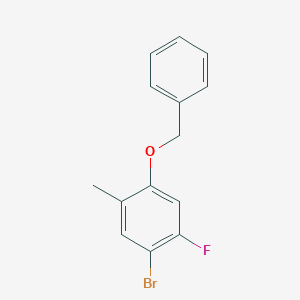
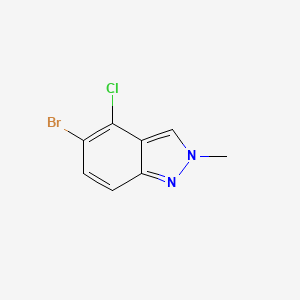
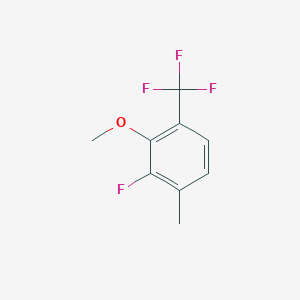




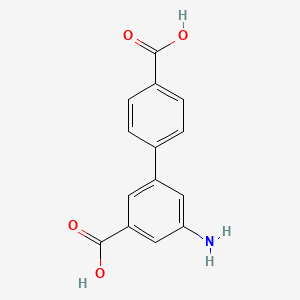


![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)